N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring, an imidazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Linking the Rings: The benzothiazole and imidazole rings are linked through a sulfanyl-acetamide bridge. This step typically involves the reaction of a benzothiazole derivative with a suitable imidazole derivative in the presence of a thiol and an acylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the benzothiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biochemistry: It may be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industry: The compound could find applications in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-mercaptoacetamide
- N-(1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(1H-imidazol-2-ylthio)acetamide
Comparison: N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both benzothiazole and imidazole rings, which can confer distinct electronic and steric properties. This makes it potentially more versatile in its applications compared to similar compounds that may lack one of these rings or have different substituents.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-16(22-18-20-13-8-4-5-9-15(13)25-18)11-24-17-19-10-14(21-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVDLCBYNLBJAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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